![molecular formula C13H14N2O2S3 B2677872 N-ethyl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide CAS No. 1021052-53-8](/img/structure/B2677872.png)
N-ethyl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide
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Overview
Description
“N-ethyl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide” is a complex organic compound that contains several functional groups and rings, including a thiophene ring, a thiazole ring, and an amide group. Thiophene and thiazole rings are heterocyclic compounds that are often found in biologically active molecules .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene and thiazole rings would give the molecule a certain degree of rigidity, while the ethyl and amide groups could potentially participate in various types of intermolecular interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiophene and thiazole rings could affect its solubility, stability, and reactivity .Scientific Research Applications
Antioxidant Properties
Thiazoles exhibit antioxidant potential, protecting cells from oxidative stress. Their ability to scavenge free radicals makes them valuable in preventing cellular damage and aging. Researchers have investigated derivatives of thiazole for their antioxidant effects, which could have implications in health and disease prevention .
Analgesic and Anti-Inflammatory Effects
Thiazole derivatives have shown promise as analgesics and anti-inflammatory agents. These compounds may modulate pain pathways and reduce inflammation, making them relevant for managing pain and inflammatory conditions .
Antimicrobial and Antifungal Activity
Thiazoles possess antimicrobial and antifungal properties. Sulfathiazole, a well-known antimicrobial drug, contains a thiazole ring. Researchers continue to explore novel thiazole derivatives for their efficacy against bacterial and fungal infections .
Antiviral Potential
Certain thiazole derivatives, such as Ritonavir, exhibit antiviral activity. These compounds interfere with viral replication, making them valuable in the fight against viral infections, including HIV .
Neuroprotective Effects
Thiazoles have been investigated for their neuroprotective properties. Their ability to preserve neuronal function and prevent neurodegeneration makes them intriguing candidates for treating neurodegenerative diseases .
Antitumor and Cytotoxic Activity
Thiazoles have been explored as potential antitumor agents. Compounds derived from the thiazole scaffold have demonstrated cytotoxic effects on various cancer cell lines. For instance, [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides showed potent effects against prostate cancer cells .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-ethyl-2-[2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S3/c1-2-14-12(17)6-9-7-19-13(15-9)20-8-10(16)11-4-3-5-18-11/h3-5,7H,2,6,8H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKRWCIEXOCGFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC1=CSC(=N1)SCC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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